2-(Diphenylmethyl)-6-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine
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Overview
Description
2-(Diphenylmethyl)-6-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a diphenylmethyl group, a pyridine ring, and an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethyl)-6-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine typically involves multi-step organic reactions. One common method includes the reaction of diphenylmethanol with pyridine derivatives under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the formation of the target molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylmethyl)-6-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
2-(Diphenylmethyl)-6-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diphenylmethyl)-6-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Diphenylmethyl)pyridine: Shares the diphenylmethyl and pyridine components but lacks the oxazoline ring.
2-(Diphenylmethyl)-4,5-dihydro-1,3-oxazole: Contains the diphenylmethyl and oxazoline components but lacks the pyridine ring.
Uniqueness
2-(Diphenylmethyl)-6-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine is unique due to its combined structural features, which confer specific chemical and biological properties not found in the individual components or similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H26N2O |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-(6-benzhydrylpyridin-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H26N2O/c1-18(2)16-21-17-28-25(26-21)23-15-9-14-22(27-23)24(19-10-5-3-6-11-19)20-12-7-4-8-13-20/h3-15,18,21,24H,16-17H2,1-2H3 |
InChI Key |
NXHBRJCNWSGZKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1COC(=N1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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